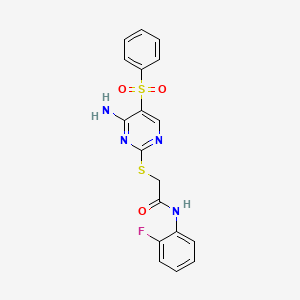

C22H21ClFN7O2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

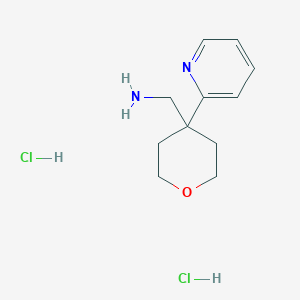

The compound C22H21ClFN7O2 is known as Loratadine . Loratadine is a medication used to treat allergies, including allergic rhinitis (hay fever) and hives . It is also available in drug combinations such as loratadine/pseudoephedrine, where it is combined with pseudoephedrine, a nasal decongestant .

Synthesis Analysis

The synthesis of a specific compound like Loratadine is typically carried out by retrosynthetic analysis . This process involves iteratively breaking down the desired compound into intermediates or smaller precursors until known or purchasable building blocks have been found . The specifics of Loratadine’s synthesis would require a detailed study of the relevant literature.

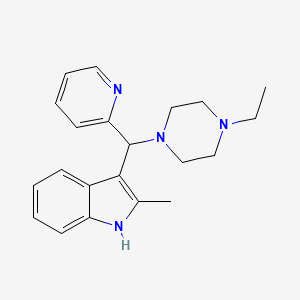

Molecular Structure Analysis

The molecular structure of a compound like Loratadine can be analyzed using various tools and databases . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together .

Chemical Reactions Analysis

The chemical reactions involving Loratadine can be analyzed using various tools and databases . The specifics of these reactions would require a detailed study of the relevant literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of Loratadine can be analyzed using various tools and databases . For instance, Loratadine has a molecular weight of 382.89 g/mol .

Scientific Research Applications

Fluorinated Compounds in Bioengineering and Nanotechnology

Fluorinated molecules, particularly those containing carbon-fluorine (C-F) bonds, are gaining significant attention in the fields of bioengineering and nanotechnology. The unique properties of C-F bonds, such as their strength and the ability to influence molecular behavior, make these molecules highly valuable in a variety of applications. One prominent application is in the realm of molecular imaging, where the low natural abundance of fluorine offers advantages in sensitivity and background reduction. Techniques like ^{19}F magnetic resonance imaging and ^{18}F positron emission tomography capitalize on these properties for disease detection. Furthermore, the C-F bonds play a crucial role in tailoring the pharmacokinetic properties of drugs, enhancing their membrane permeability, and improving cell uptake for more effective therapeutics. However, it's crucial to balance these benefits with environmental considerations, as certain highly fluorinated compounds pose potential health risks. Therefore, developing new strategies for the environmental remediation of these substances is an essential area of ongoing research.

Chemistry and Applications of N-heterocyclic Carbenes

N-heterocyclic carbenes (NHCs) represent a class of molecules with fascinating chemistry and a wide range of applications. These compounds have been extensively studied for their roles in catalysis and their ability to form stable complexes with transition metals. The chemistry of NHCs is continuously evolving, with research delving into less heteroatom-stabilized variants and exploring their potential in various fields. The understanding and manipulation of the electronic properties of NHCs are critical for tailoring their reactivity and stability, making them versatile tools in synthetic chemistry. Their applications extend beyond catalysis, touching upon areas such as material science and pharmaceuticals, where their unique properties can lead to innovative solutions and advances.

Fluorescent Cyclophanes: A World of Color and Function

Fluorescent cyclophanes are a class of compounds known for their remarkable emissive properties and rich structural characteristics. These compounds have a history of serendipitous discovery and have since been the subject of extensive research due to their potential in various scientific and technological applications. The design and synthesis of fluorescent cyclophanes are areas of ongoing innovation, leading to materials with unique host–guest chemistry and properties that can be exploited in numerous ways. The study of these compounds not only sheds light on their fundamental chemistry but also opens up possibilities for their application in areas ranging from material science to sensing technologies, highlighting the interdisciplinary nature of research in this field.

Mechanism of Action

Safety and Hazards

Loratadine is generally considered safe for use, but like all medications, it can have side effects . Common side effects include sleepiness, dry mouth, and headache . Serious side effects are rare and include allergic reactions, seizures, and liver problems . More detailed safety data can be found in the relevant safety data sheets .

Future Directions

properties

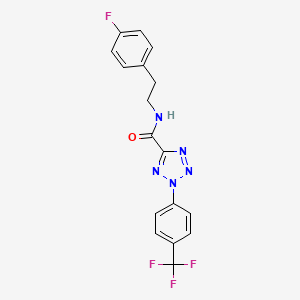

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN7O2/c1-14-11-30-18-19(26-21(30)29(14)9-4-8-28-10-7-25-13-28)27(2)22(33)31(20(18)32)12-15-16(23)5-3-6-17(15)24/h3,5-7,10-11,13H,4,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMKGLZQFDPHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide](/img/structure/B2963859.png)

![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![5-benzyl-N-(4-ethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2963866.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)